4-Benzylcyclohexanamine
Description
Significance of 4-Benzylcyclohexanamine as a Key Synthetic Synthon
The primary significance of this compound in organic synthesis lies in its utility as a synthon, a molecular fragment used to build larger molecules. Its bifunctional nature, possessing both a secondary amine and a benzyl (B1604629) group, allows for a variety of chemical transformations.
The secondary amine group is a key reactive site, participating in reactions such as N-alkylation, N-acylation, and the formation of enamines. These reactions are fundamental in the construction of diverse molecular architectures. For instance, the nitrogen atom can act as a nucleophile, enabling the introduction of various substituents.
Furthermore, the benzyl group can serve as a protecting group for the amine functionality. It can be readily introduced and subsequently removed under specific hydrogenolysis conditions, a strategy often employed in multi-step syntheses of complex nitrogen-containing compounds. This protective role allows for selective reactions at other sites of a molecule without affecting the amine group.
A notable application of this compound and its derivatives is in the synthesis of spirocyclic pyrrolidines, which are considered advanced building blocks for drug discovery. semanticscholar.org In these syntheses, the benzylcyclohexanamine core provides the necessary structural framework for the construction of the spirocyclic system.
The following table summarizes key reactions where this compound serves as a crucial starting material:
| Reaction Type | Reagents | Product Type | Significance |
| Reductive Amination | Cyclohexanone (B45756), Benzylamine (B48309), Reducing Agent (e.g., H2/Catalyst, NaBH4) | This compound | Primary synthesis route to the title compound. researchgate.netresearchgate.net |
| N-Alkylation | Alkyl halides | Tertiary amines | Introduction of further diversity at the nitrogen atom. |
| N-Acylation | Acyl chlorides, Anhydrides | Amides | Formation of stable amide linkages, common in pharmaceuticals. |
| Debenzylation | H2, Pd/C | Cyclohexylamine (B46788) | Removal of the benzyl protecting group to reveal the primary amine. |
| A³ Coupling (Alkyne-Aldehyde-Amine) | Aldehyde, Terminal Alkyne, Catalyst (e.g., Cu(I)) | Propargylamines | Synthesis of functionalized amines with potential applications in medicinal chemistry. rsc.org |
Current Research Landscape and Future Directions in Chemical Applications
The current research involving this compound and its derivatives is primarily focused on its application as a building block in medicinal chemistry and catalysis. chemshuttle.comlookchem.comtesisenred.net While the parent compound itself is not typically the final active molecule, its structural motif is found in more complex molecules with biological activity.
Medicinal Chemistry:
Derivatives of N-benzylcyclohexanamine are being explored for their potential as therapeutic agents. For example, the core structure is a component of more elaborate molecules designed to act as inhibitors of specific enzymes. Research has shown that N-benzyl-2-phenylpyrimidin-4-amine derivatives can act as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies, particularly for non-small cell lung cancer. nih.gov The synthesis of multi-target-directed ligands for conditions like Alzheimer's disease has also utilized benzylamine derivatives as key intermediates. amazonaws.com The future in this area likely involves the synthesis and screening of a wider array of this compound derivatives to identify new lead compounds for various diseases.
Catalysis:
In the field of catalysis, N-benzylcyclohexanamine can serve as a ligand for metal catalysts. lookchem.com The nitrogen atom can coordinate to a metal center, influencing the catalyst's activity and selectivity in various organic transformations. Research into the reductive amination of ketones has utilized gold catalysts supported on different oxides, with N-benzylcyclohexanamine being the target product in studies optimizing these catalytic systems. researchgate.netresearchgate.net Future work may focus on the development of chiral versions of this compound to be used as ligands in asymmetric catalysis, a critical area for the synthesis of enantiomerically pure pharmaceuticals.
Functional Materials:
The structural characteristics of this compound also suggest its potential as a building block for functional materials. bldpharm.comnih.gov The ability to introduce various functional groups onto the cyclohexyl ring and the benzyl moiety could lead to the development of novel polymers, liquid crystals, or organic electronic materials. While this area is less explored compared to its medicinal applications, the versatility of the this compound scaffold presents an opportunity for future research in materials science.
The following table outlines the current and potential future applications of this compound derivatives:
| Application Area | Current Research Focus | Potential Future Directions |
| Medicinal Chemistry | Synthesis of enzyme inhibitors (e.g., for cancer therapy). nih.gov | Development of new therapeutic agents for a broader range of diseases; exploration of structure-activity relationships. openmedicinalchemistryjournal.com |
| Catalysis | Use as a ligand in metal-catalyzed reactions. lookchem.com | Design of chiral ligands for asymmetric synthesis; development of more efficient and selective catalytic systems. tesisenred.net |
| Functional Materials | Limited research to date. | Incorporation into polymers and other materials to create novel functionalities. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-benzylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUAJBNFDVNWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Benzylcyclohexanamine and Its Analogs
Catalytic Reductive Amination Protocols
Catalytic reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia (B1221849) for primary amines, in the presence of a reducing agent and a catalyst. The reaction proceeds via an imine intermediate, which is subsequently reduced to the final amine. wikipedia.orgtandfonline.com Modern protocols focus on using molecular hydrogen as the ultimate reductant, offering high atom economy and producing water as the only stoichiometric byproduct. nih.gov
Heterogeneous Catalysis in Reductive Amination
Heterogeneous catalysts are widely employed in industrial chemistry due to their operational advantages, including ease of separation from the reaction mixture and potential for recycling and reuse. encyclopedia.pub In the context of synthesizing 4-benzylcyclohexanamine, the catalyst, typically a metal dispersed on a solid support, plays a dual role: facilitating the condensation of the ketone with ammonia and catalyzing the hydrogenation of the resulting imine.
Noble metals are renowned for their high catalytic activity in hydrogenation reactions, even under mild conditions. nih.govmdpi.com
Gold (Au): Gold nanoparticles have emerged as effective catalysts for reductive amination. Research on the reductive amination of cyclohexanone (B45756) (a close structural analog of 4-benzylcyclohexanone) with benzylamine (B48309) demonstrated that gold catalysts supported on metal oxides are highly active. d-nb.info Specifically, a 4 wt% Au/TiO2 catalyst and a 4 wt% Au/CeO2/TiO2 catalyst afforded the corresponding N-substituted cyclohexylamine (B46788) in 72% and 79% yield, respectively, at 100 °C and 30 bar H2. d-nb.inforesearchgate.net
Palladium (Pd): Palladium is a classic and versatile catalyst for reductive aminations. wikipedia.org The performance of palladium catalysts can be significantly tuned by the choice of support material. For instance, palladium hydroxide (B78521) nanoparticles supported on graphitic carbon nitride (g-C3N4) have shown high activity and selectivity, attributed to the unique role of hydroxyl groups in facilitating both imine generation and reduction. nih.gov
Ruthenium (Ru): Ruthenium-based catalysts are among the most active for the amination of alcohols and ketones. encyclopedia.pub They have demonstrated excellent yields in the synthesis of primary amines from ketones with low catalyst loadings. researchgate.net Recent advancements include the development of single-atom Ru catalysts (SACs), which maximize metal utilization and exhibit exceptional selectivity and robustness for the reductive amination of various aldehydes and ketones. nih.gov
Table 1: Performance of Noble Metal Catalysts in Reductive Amination of Ketones
| Catalyst | Substrate | Amine Source | Yield/Selectivity | Conditions | Reference |
|---|---|---|---|---|---|
| 4 wt% Au/CeO2/TiO2 | Cyclohexanone | Benzylamine | 79% Yield | 100 °C, 30 bar H2, 4 h | d-nb.inforesearchgate.net |
| Ru1/NC (Single-Atom) | Furfural | Ammonia | 96% Selectivity (Primary Amine) | 100 °C, 2 MPa H2, 0.5 MPa NH3 | nih.gov |
| 2%Ru@TAPB-DBDH | Cyclohexanone | Ammonia | >99% Yield | 120 °C, 4 MPa H2 | researchgate.net |
| Pt-MoOx/TiO2 | 2-Adamantanone | Ammonia | 91% Yield (Primary Amine) | 120 °C, 30 bar H2, 12 bar NH3 | researchgate.net |
The high cost and scarcity of noble metals have driven research into more earth-abundant alternatives like nickel, cobalt, and iron. nih.govrsc.org
Nickel (Ni): Nickel-based catalysts are frequently used for their good activity and high selectivity towards primary amines in reductive aminations. encyclopedia.pub Raney nickel is a traditional choice, though modern systems often involve nickel nanoparticles on various supports. wikipedia.orggoogle.com
Cobalt (Co): Cobalt catalysts have garnered significant attention for their hydrogenation capabilities. researchgate.netrsc.org Nanostructured cobalt catalysts, particularly those where Co nanoparticles are encapsulated in a nitrogen-doped carbon matrix, have shown exceptional performance, catalyzing reductive aminations with high yields under very mild conditions (e.g., 35-50 °C). rsc.orgd-nb.info These catalysts often outperform even commercial noble metal catalysts. d-nb.info
Iron (Fe): As the most abundant transition metal, iron is a highly desirable catalyst component. Iron-based nanoparticles have been successfully developed for the reductive amination of a broad scope of ketones and aldehydes, including aliphatic, aryl-alkyl, and heterocyclic substrates, showcasing good functional group tolerance. nih.gov
Table 2: Performance of Base Metal Catalysts in Reductive Amination of Ketones
| Catalyst | Substrate | Amine Source | Yield/Selectivity | Conditions | Reference |
|---|---|---|---|---|---|
| Co@C-N(800) | Cyclohexanone | Ammonia | >99% Conversion, >99% Selectivity | 35 °C, <2 MPa H2, 4 h | rsc.org |
| Fe/(N)SiC | 4-tert-Butylcyclohexanone | Aqueous Ammonia | 81% Yield | 140 °C, 6.5 MPa H2, 20 h | nih.gov |
| Co/Sc Bimetallic | Various Ketones | Ammonia | Generally high yields | 100 °C, 40 bar H2 | uni-bayreuth.de |
| CoCu@CoCuOx | Cyclohexanone | Ammonia | >95% Yield | Room Temp, 2 MPa H2, 1 MPa NH3 | cityu.edu.hk |
Homogeneous Catalysis Utilizing Hydrogen Borrowing Strategies
Homogeneous catalysis offers an alternative approach, often characterized by high activity and selectivity under mild conditions. A particularly elegant and sustainable strategy that has gained prominence is the "hydrogen borrowing" or "hydrogen autotransfer" concept. nih.govrsc.org This process allows alcohols to be used as alkylating agents for amines, with water as the sole byproduct. mdpi.com The methodology can also be applied starting from a ketone and an amine, using an external hydrogen source or a sacrificial alcohol.
The hydrogen borrowing mechanism involves a sequence of steps mediated by a single transition metal complex. nih.govrsc.org The general cycle for the amination of an alcohol begins with the catalyst dehydrogenating the alcohol to form an aldehyde or ketone, with the hydrogen being temporarily stored on the metal complex as a metal-hydride. rsc.org This in-situ generated carbonyl compound then condenses with an amine to form an imine. Finally, the metal-hydride complex reduces the imine to the final amine product, regenerating the active catalyst. nih.gov
A wide range of transition metal complexes, based on both precious metals like ruthenium, rhodium, and iridium, and earth-abundant metals such as iron, cobalt, and manganese, have been developed for this purpose. rsc.orgresearchgate.netrsc.org These reactions are prized for their atom economy and ability to construct C-N bonds from readily available starting materials. nih.govwhiterose.ac.uk For the synthesis of this compound, this strategy could be envisioned starting from 4-benzylcyclohexanol (B8755218) and ammonia, or directly from 4-benzylcyclohexanone (B3036559) and ammonia in the presence of a hydrogen donor.
Table 3: Representative Homogeneous Catalysts for Hydrogen Autotransfer/Borrowing Reactions
| Catalyst Type | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Ruthenium Complexes (e.g., Ru3(CO)12/PCy3) | N-Alkylation of Amines with Alcohols | Pioneering work in homogeneous hydrogen borrowing. | nih.gov |
| Iridium Complexes (e.g., Cp*Ir(III)) | Reductive Amination of Ketones | Effective for direct amination with ammonium (B1175870) salts as the amine source. | rsc.org |
| Iron Complexes (e.g., Knölker's Complex) | N-Alkylation of Amines with Alcohols | Utilizes an earth-abundant, low-cost metal. | rsc.orgrsc.org |
| Manganese Complexes (e.g., NNN-Mn pincer) | α-Alkylation of Ketones with Alcohols | Demonstrates the utility of phosphine-free, earth-abundant metal catalysts. | rsc.org |
Mechanism of Hydrogen Borrowing in Amine Alkylation
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical process for the N-alkylation of amines using alcohols as alkylating agents, with water being the sole byproduct. acs.orgrsc.org This one-pot oxidation-reaction-reduction sequence is a powerful alternative to traditional methods that often involve toxic alkyl halides and generate significant waste. rsc.orgnih.gov
The general catalytic cycle for the N-alkylation of an amine with an alcohol, such as the reaction between benzyl (B1604629) alcohol and an amine to form an N-benzylated amine, can be described in three key steps. acs.orgnih.gov Initially, the catalyst facilitates the dehydrogenation of the alcohol to form a reactive carbonyl compound, an aldehyde or ketone. acs.org This step involves the transfer of hydrogen from the alcohol to the metal catalyst, forming a metal-hydride species. acs.org
Subsequently, the in situ-generated carbonyl compound undergoes condensation with the amine to form an imine intermediate. rsc.org In the final step, the metal-hydride complex, which "borrowed" the hydrogen in the first step, transfers the hydrogen to the imine, reducing it to the corresponding N-alkylated amine and regenerating the active catalyst for the next cycle. acs.orgrsc.org The simultaneous presence of the alcohol starting material, the aldehyde and imine intermediates, and the final amine product has been confirmed through in situ NMR studies, providing strong evidence for the proposed mechanism. rsc.org A variety of transition metal complexes, particularly those based on earth-abundant first-row metals, have been developed as effective catalysts for this transformation. rsc.org
Table 1: Selected Metal Catalysts for the N-alkylation of Aniline with Benzyl Alcohol via Hydrogen Borrowing
| Catalyst | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Fe(II) phthalocyanine | None | Toluene | 110 | 24 | 92 | rsc.org |
| (Cyclopentadienone)iron carbonyl | K₂CO₃ | CPME | 110 | 16 | 95 | rsc.org |
| Nickel SACs | None | Computational Study | N/A | N/A | N/A | acs.org |
Note: This table presents a selection of catalysts and conditions and is not exhaustive.
Biocatalytic Approaches to Reductive Amination
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. rsc.orgrsc.org
Enzyme-Mediated Reductive Aminations in Aqueous Media
Enzyme-mediated reductive aminations are increasingly performed in aqueous media, aligning with the principles of green chemistry. mdpi.comucl.ac.uk Key enzymes in this process are imine reductases (IREDs) and amine dehydrogenases (AmDHs), which are NAD(P)H-dependent oxidoreductases. rsc.orgmdpi.com These enzymes can catalyze the reduction of imines, which are often formed in situ from a ketone or aldehyde and an amine, to the corresponding amine product. mdpi.com A significant advantage of this enzymatic approach is its ability to overcome the unfavorable equilibrium of imine formation in water. mdpi.com The high chemoselectivity of these enzymes prevents the undesired reduction of the carbonyl starting material to an alcohol. mdpi.com The development of these reactions in water also facilitates high-throughput screening for the discovery and evolution of new biocatalysts. mdpi.com
Stereoselective Biocatalytic Syntheses
A major strength of biocatalytic reductive amination is the ability to achieve high stereoselectivity, producing optically active amines that are crucial building blocks for pharmaceuticals. rsc.org Both IREDs and AmDHs are known for their capacity to deliver products with high enantiomeric excess. rsc.orgrsc.org These enzymes operate through a similar mechanism that involves the formation of a carbinolamine intermediate followed by a hydride transfer from the NAD(P)H cofactor. rsc.org The stereochemical outcome of the reaction is determined by the specific enzyme and its active site architecture, which dictates the facial selectivity of the hydride attack on the imine intermediate. The discovery of IREDs with broad substrate scope and high stereoselectivity has significantly expanded the range of chiral secondary and tertiary amines that can be synthesized. rsc.org For instance, certain IREDs have been shown to catalyze the reductive amination of ketones with secondary amines, a previously challenging transformation. rsc.org
Table 2: Examples of Enzymes in Stereoselective Reductive Amination
| Enzyme Type | Substrate Example (Ketone) | Amine Donor | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Imine Reductase (IRED) | Cyclohexanone | Methylamine | Chiral secondary amine | High stereoselectivity, broad substrate scope | rsc.org |
| Amine Dehydrogenase (AmDH) | 2-Butanone | Ammonia | Chiral primary amine | Access to short-chain chiral amines | frontiersin.org |
Novel Amine Synthesis Routes Involving this compound Precursors
Titanium-Mediated Reduction of Carboxamides
A novel approach to the synthesis of amines involves the deoxygenation of carboxamides, which can serve as precursors to compounds like this compound. Titanium tetrachloride (TiCl₄) has been demonstrated as an effective catalyst for the reduction of a variety of aromatic and aliphatic primary, secondary, and tertiary carboxamides to their corresponding amines. nih.govdntb.gov.ua This reduction is typically carried out using borane-ammonia (BH₃·NH₃) as the reductant. nih.gov The reaction proceeds in good to excellent yields and requires a simple acid-base workup for the isolation of the amine product. nih.gov This methodology has been successfully applied to a range of substrates, highlighting its potential for the synthesis of structurally diverse amines. nih.govresearchgate.net
Table 3: Titanium-Mediated Reduction of Carboxamides to Amines
| Carboxamide Substrate | Catalyst/Reductant | Solvent | Conditions | Amine Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Phenylbenzamide | TiCl₄ / BH₃·NH₃ | DCE | Reflux | N-Benzyl-N-phenylamine | 95 | researchgate.net |
| N,N-Dimethylbenzamide | TiCl₄ / BH₃·NH₃ | DCE | Reflux | N,N-Dimethylbenzylamine | 98 | nih.gov |
DCE = 1,2-dichloroethane
Multi-component Coupling Reactions (e.g., Propargylamine (B41283) Synthesis)
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. continental.edu.persc.org The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent example of a three-component reaction used for the synthesis of propargylamines. continental.edu.persc.orgnih.gov This reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, often catalyzed by a metal. rsc.org However, metal-free A³ coupling reactions have also been developed from the perspective of green and sustainable chemistry. continental.edu.persc.org In a typical mechanism, the aldehyde and amine react to form an in situ iminium ion, which is then attacked by the nucleophilic alkyne to afford the propargylamine product. nih.gov This methodology allows for the creation of a diverse library of propargylamines, which are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. continental.edu.peresearchgate.netrsc.org
Table 4: Examples of A³ Coupling for Propargylamine Synthesis
| Aldehyde | Amine | Alkyne | Catalyst/Conditions | Propargylamine Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Piperidine (B6355638) | Phenylacetylene | CuFe₂O₄ NPs | N-(1,3-Diphenylprop-2-yn-1-yl)piperidine | 90 | researchgate.net |
| Formaldehyde | Aniline | Phenylacetylene | Metal-free, MW | N-Phenyl-N-(prop-2-yn-1-yl)aniline | Good to Excellent | nih.gov |
NPs = Nanoparticles, MW = Microwave irradiation
Acceptorless Dehydrogenative Amidation and Imination
Acceptorless dehydrogenative coupling (ADC) has emerged as a powerful and green strategy for the formation of carbon-nitrogen bonds. This methodology facilitates the direct synthesis of amides and imines from alcohols and amines, with the only byproduct being molecular hydrogen, thus avoiding the need for stoichiometric oxidants or sacrificial hydrogen acceptors. nih.govescholarship.org
The core principle involves a catalyst that facilitates the temporary removal of hydrogen from an alcohol to form a reactive aldehyde or ketone intermediate in situ. This intermediate then reacts with an amine to form a hemiaminal or an imine. Subsequent dehydrogenation or hydrogen transfer steps lead to the final amide or imine product, regenerating the catalyst for the next cycle. nih.govdtu.dkwhiterose.ac.uk
Research has demonstrated the efficacy of various transition metal catalysts in promoting these reactions. Ruthenium pincer complexes, such as the Ru-Macho catalyst, have been shown to be effective for both amidation and imination. nih.govescholarship.org For instance, the Ru-Macho catalyst promotes the coupling of various primary and secondary amines with alcohols to form tertiary amides, a class of compounds often challenging to synthesize directly. nih.gov The reaction proceeds through a hemiaminal intermediate, which can undergo further dehydrogenation to yield the amide. nih.gov
Furthermore, catalysts based on more earth-abundant metals like manganese, vanadium, and nickel have been developed for acceptorless dehydrogenative imination. dtu.dknih.gov A manganese(III) salen complex and a vanadium(IV) porphyrin complex have been successfully used for the dehydrogenative coupling of primary alcohols and amines to form imines, generating only water and hydrogen gas as byproducts. dtu.dk Nickel nanoparticles supported on ceria (Ni/CeO2) have also proven effective in the acceptorless dehydrogenative aromatisation of cyclohexylamines to anilines, showcasing the versatility of this approach. nih.gov
| Catalyst System | Transformation | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Ru-Macho (Ruthenium PNP Pincer Complex) | Amidation | Alcohols and Amines (Primary & Secondary) | Effectively forms secondary and tertiary amides. Tolerates various functional groups. | nih.gov |
| Manganese(III) Salen Complex | Imination | Primary Alcohols and Amines | First example of a Mn(III) complex for this transformation; byproduct is H2. | dtu.dk |
| Vanadium(IV) Porphyrin Complex | Imination | Primary Alcohols and Amines | First reported vanadium catalyst for acceptorless alcohol dehydrogenation. | dtu.dk |
| Ni/CeO2 (Nickel on Ceria) | Dehydrogenative Aromatisation | Cyclohexylamines | Catalyzes conversion of cyclohexylamines to corresponding anilines. | nih.gov |
Exploration of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. core.ac.ukucl.ac.uk Key areas of focus include minimizing solvent use and developing catalysts that can be easily recovered and reused.
Performing reactions without a solvent, or under solvent-free conditions, is a core tenet of green chemistry. This approach eliminates waste associated with solvent purchase, purification, and disposal, and can often lead to improved reaction rates and simplified product purification. core.ac.ukrsc.org
A notable example is the copper(II)-catalyzed, three-component synthesis of tetrasubstituted propargylamines from cyclohexanone, an amine, and an alkyne. This reaction proceeds efficiently at 110 °C under solvent-free conditions. rsc.orgresearchgate.net While this specific reaction yields a propargylamine derivative rather than this compound itself, it demonstrates the feasibility of using one of the key precursors (cyclohexanone) in a solventless, multi-component reaction to form complex N-substituted cyclohexanamine structures. The procedure involves simply heating a mixture of the ketone, amine, alkyne, and a catalytic amount of copper(II) chloride. rsc.orgresearchgate.net
| Amine Substrate | Alkyne Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)benzylamine | Octyne | CuCl2 (5 mol%) | Solvent-Free, 110 °C | 74% | rsc.org |
| 4-(Trifluoromethyl)benzylamine | (Triisopropylsilyl)acetylene | CuCl2 (5 mol%) | Solvent-Free, 110 °C | 80% | rsc.org |
| Benzylamine | Octyne | CuCl2 (5 mol%) | Solvent-Free, 110 °C | Not specified | rsc.org |
| 4-Methyl-piperidine | (Triisopropylsilyl)acetylene | CuCl2 (5 mol%) | Solvent-Free, 110 °C | 98% | rsc.org |
The development of heterogeneous catalysts is crucial for sustainable chemical manufacturing, as they can be easily separated from the reaction mixture and reused, reducing both cost and waste. tandfonline.comsemanticscholar.org For the synthesis of N-benzylcyclohexanamine via reductive amination of cyclohexanone and benzylamine, several recyclable heterogeneous catalyst systems have been explored.
Gold nanoparticles supported on various metal oxides have shown significant promise. For example, 4 wt% gold supported on a mixed ceria-titania oxide (Au/CeO2/TiO2) provided a 79% yield of N-benzylcyclohexanamine at 100 °C under 30 bar of hydrogen. d-nb.inforesearchgate.net Similarly, gold on titania (Au/TiO2) also proved effective. d-nb.inforesearchgate.net These solid-supported catalysts can be recovered by simple filtration after the reaction.
Palladium supported on activated carbon (Pd/C) is another widely used and recyclable catalyst for reductive amination. tandfonline.com However, studies have shown that its performance can degrade over multiple cycles. In the reductive amination of benzaldehyde with aniline, a Fe@Pd/C catalyst's activity decreased from a 93% to an 86% yield in the fourth cycle, which was attributed to catalyst poisoning rather than metal leaching. tandfonline.com The stability and reusability of such catalysts are critical parameters for their industrial application. tandfonline.comsemanticscholar.org
| Catalyst | Support | Conditions | Yield | Key Findings | Reference |
|---|---|---|---|---|---|
| 4 wt% Au | CeO2/TiO2 | 100 °C, 30 bar H2, Toluene | 79% | High activity and selectivity. Catalyst is solid and easily separable. | d-nb.inforesearchgate.net |
| 4 wt% Au | TiO2 | 100 °C, 30 bar H2, Toluene | 72% | Good yield with a common support material. | d-nb.inforesearchgate.net |
| Fe@Pd | Carbon (C) | 80 °C, 30 bar H2 | 94% | High yield, though recycling studies show a slight decrease in activity. | tandfonline.com |
| Ru | Carbon (C) | Methanol (B129727) | ~95% (initial) | Reasonable stability, with conversion dropping to ~88% on recycling. | tandfonline.com |
Chemical Reactivity and Derivatization of 4 Benzylcyclohexanamine
Functional Group Transformations of the Amine Moiety
The primary amine group is the most reactive site in 4-benzylcyclohexanamine, readily undergoing various transformations to form a wide array of derivatives.
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. N-alkylation with alkyl halides is a common method for the synthesis of secondary and tertiary amines. These reactions typically proceed via nucleophilic aliphatic substitution. However, such reactions can sometimes lead to a mixture of secondary and tertiary amines due to the increased nucleophilicity of the initially formed secondary amine amazonaws.comwikipedia.org. To achieve selective mono-alkylation, alternative methods such as reductive amination or the use of specific catalytic systems can be employed amazonaws.com.
The use of mixed oxide catalysts, such as Al2O3–OK, has been shown to facilitate the N-alkylation of amines with alkyl halides at room temperature, offering a potentially efficient and reusable catalytic system amazonaws.com. Another approach involves aqueous-mediated N-alkylation using alkyl halides in the presence of a base like sodium bicarbonate, providing an environmentally benign route to N-alkylated amines researchgate.net.
| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Product Type | Reference |
| Alkyl Halide | Al2O3–OK | Acetonitrile (B52724) | Room Temp | Secondary/Tertiary Amine | amazonaws.com |
| Alkyl Halide | NaHCO3 | Water | 80 °C | Secondary/Tertiary Amine | researchgate.net |
| Alkyl Halide | Copper Metallaphotoredox | MeCN | Room Temp | Secondary/Tertiary Amine | princeton.edu |
The amine group of this compound can be readily acylated to form amides. This is typically achieved by reacting the amine with acyl chlorides or acid anhydrides. The reaction with acyl chlorides is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct semanticscholar.orgderpharmachemica.comreddit.comlibretexts.org. N-acylation is a fundamental transformation in organic synthesis and is crucial for the construction of more complex molecules, including pharmaceuticals and biologically active compounds derpharmachemica.com.
The Schotten-Baumann reaction conditions, which involve an aqueous basic medium, can also be applied for the N-acylation of amines derpharmachemica.com. For substrates sensitive to strong bases or acids, milder conditions using internal nucleophilic catalysis, for instance with a pyridine ring incorporated into the acylating agent, have been developed semanticscholar.org.
| Acylating Agent | Base | Solvent | General Conditions | Product | Reference |
| Acyl Chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp | N-Acyl Amide | semanticscholar.org |
| Acetic Anhydride | - | Neat or Solvent | Varies | N-Acetyl Amide | nih.gov |
| Carboxylic Acid | Activating Agent | Varies | Varies | N-Acyl Amide | derpharmachemica.com |
The reaction of this compound with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This transformation is of significant interest in medicinal chemistry, as the sulfonamide moiety is a key structural feature in a wide range of therapeutic agents ijcce.ac.ircbijournal.com. The synthesis typically involves the treatment of the amine with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, to yield the corresponding N-sulfonylated product nsf.gov.
A study on a closely related compound, benzyl (B1604629) 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate, highlights the synthesis of a sulfonamide derivative from a (4-aminomethyl)cyclohexane moiety ijcce.ac.ir. This suggests that this compound would readily undergo similar transformations.
| Sulfonylating Agent | Base | Solvent | Product | Reference |
| 4-Methylbenzenesulfonyl Chloride | Primary Amine | Varies | N-Benzyl-4-methylbenzenesulfonamide | nsf.gov |
| 4-Bromophenylsulfonyl Chloride | Triethylamine | Dichloromethane | N-(4-Bromophenyl)sulfonamide derivative | ijcce.ac.ir |
Chemical Modifications of the Cyclohexane (B81311) Ring System
The cyclohexane ring in this compound is a saturated carbocyclic system and is generally less reactive than the amine or benzyl functionalities. However, under specific catalytic conditions, it can undergo dehydrogenation to form an aromatic ring. The dehydrogenation of cyclohexane and its derivatives to benzene (B151609) and corresponding substituted aromatics is a well-established industrial process, often employing platinum-based catalysts at elevated temperatures nih.govgoogle.comresearchgate.net. This transformation converts the cyclohexyl moiety into a phenyl group, significantly altering the electronic and steric properties of the molecule.
Reactivity of the Benzyl Group in Further Transformations
The benzyl group in this compound also offers opportunities for further chemical modifications. The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making the benzylic position susceptible to oxidation masterorganicchemistry.com. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon to a carboxylic acid masterorganicchemistry.com. Milder and more selective methods for benzylic oxidation have also been developed, utilizing catalysts such as copper, cobalt, or ruthenium complexes nih.govorganic-chemistry.org.
The benzyl group plays a crucial role in the synthesis of complex molecules, where it can influence reaction pathways through steric effects and by stabilizing intermediates nsf.gov. In some synthetic strategies, the benzyl group can be removed through debenzylation reactions, such as hydrogenolysis nsf.gov.
Synthesis of Complex Molecular Architectures and Scaffolds
The trifunctional nature of this compound, with its primary amine, cyclohexane ring, and benzyl group, makes it a valuable scaffold for the synthesis of complex molecular architectures. The amine group can be used as a handle to introduce various substituents, while the cyclohexane and benzyl moieties provide a three-dimensional framework.
Derivatives of this compound can serve as building blocks for the synthesis of heterocyclic compounds. For instance, N-benzyl derivatives have been utilized in the synthesis of N-benzylic heterocycles through nickel/photoredox dual catalysis nih.gov. The structural motif of benzyl-substituted amines is also found in various pharmacologically active compounds, including USP1/UAF1 deubiquitinase inhibitors with anticancer activity and dopamine (B1211576) D4 receptor antagonists nih.govnih.govresearchgate.netmdpi.com. The synthesis of N-benzyl-N'-acylureas, which are attractive scaffolds in drug discovery, has also been reported from benzylamine (B48309) derivatives reading.ac.uk.
Construction of Heterocyclic Compounds Incorporating this compound Fragments
While direct, named reactions for the synthesis of heterocycles starting from this compound are not extensively documented in readily available literature, its structural motifs suggest potential applications in classical heterocyclic synthesis. The secondary amine functionality is a key reactive site for the construction of nitrogen-containing rings.
One potential avenue for incorporating the this compound fragment into a heterocyclic system is through condensation reactions with dicarbonyl compounds. For instance, the reaction of a secondary amine with a 1,3-diketone can lead to the formation of enaminones, which are versatile intermediates for the synthesis of various heterocycles, including pyridines and pyrimidines. The general mechanism involves the initial formation of a hemiaminal followed by dehydration to yield the enaminone. Subsequent cyclization with a suitable reagent could then furnish the desired heterocyclic ring.
Another plausible, though underexplored, synthetic route is the adaptation of multicomponent reactions. These reactions, which involve the simultaneous combination of three or more reactants in a single step, are powerful tools for the efficient synthesis of complex molecules. A hypothetical multicomponent reaction could involve this compound, an aldehyde, and a β-ketoester to construct a dihydropyridine (B1217469) derivative, a core structure in many biologically active compounds.
Furthermore, the benzyl group attached to the nitrogen atom could potentially participate in intramolecular cyclization reactions under specific conditions. For example, an intramolecular Friedel-Crafts-type reaction could be envisioned if the benzyl group is appropriately substituted with an activating group, leading to the formation of a tetrahydroisoquinoline derivative. However, such reactivity would be highly dependent on the reaction conditions and the substitution pattern of the aromatic ring.
The following table summarizes potential, though not explicitly documented, reactions for heterocyclic synthesis using this compound as a building block.
| Reaction Type | Potential Reactants | Potential Heterocyclic Product |
| Condensation | 1,3-Diketone | Enaminone intermediate for pyridine or pyrimidine (B1678525) synthesis |
| Multicomponent Reaction | Aldehyde, β-ketoester | Dihydropyridine derivative |
| Intramolecular Cyclization | (with substituted benzyl group) | Tetrahydroisoquinoline derivative |
It is important to note that these are proposed applications based on the known reactivity of secondary amines and related compounds. Specific experimental validation for this compound in these transformations is required to confirm their feasibility and to establish optimal reaction conditions.
Formation of Spirocyclic Systems
The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, has gained significant interest in medicinal chemistry due to the unique three-dimensional structures they provide. The this compound scaffold is a potential precursor for the construction of nitrogen-containing spirocycles.
One established method for the synthesis of spiropiperidines involves the reaction of a primary or secondary amine with a cyclic ketone to form an enamine, which can then undergo further transformations. For instance, the reaction of this compound with a cyclic ketone, such as cyclopentanone (B42830) or cyclohexanone (B45756), would be expected to form an enamine intermediate. This enamine could then participate in a [3+2] cycloaddition reaction with an appropriate dipolarophile to generate a spiro-pyrrolidine derivative.
Alternatively, a multicomponent approach could be employed. The reaction of this compound, a cyclic ketone, and an isocyanide in the presence of a suitable catalyst could potentially lead to the formation of a spiro-imidazolidinone derivative. Such reactions often proceed with high atom economy and can generate complex molecular structures in a single synthetic step.
Radical cyclization reactions also offer a pathway to spiropiperidines. While not directly involving this compound as the starting material for the radical precursor, its structural elements can be incorporated into a linear precursor that undergoes a photoredox-catalyzed radical cyclization to form the spirocyclic piperidine (B6355638) core nih.gov.
The table below outlines potential strategies for the synthesis of spirocyclic systems incorporating the this compound motif.
| Synthetic Strategy | Reactants | Potential Spirocyclic Product |
| Enamine-based Cycloaddition | Cyclic Ketone, Dipolarophile | Spiro-pyrrolidine |
| Multicomponent Reaction | Cyclic Ketone, Isocyanide | Spiro-imidazolidinone |
| Radical Cyclization of a Precursor | Aryl halide precursor containing the 4-benzylcyclohexylamino moiety | Spiro-piperidine |
As with heterocyclic synthesis, the application of these methods to this compound requires specific experimental investigation to determine their efficacy.
Preparation of Ligand Precursors and Metal Complexes
The secondary amine group in this compound serves as a versatile handle for the synthesis of various ligand precursors, which can subsequently be used to form metal complexes. The most common approach involves the formation of Schiff bases through the condensation of the amine with an aldehyde or ketone.
The reaction of this compound with a carbonyl compound, such as salicylaldehyde (B1680747) or a substituted benzaldehyde (B42025), would yield a Schiff base ligand. These imine-containing ligands are excellent chelating agents for a wide range of metal ions. The nitrogen atom of the imine group and, depending on the structure of the aldehyde or ketone, other donor atoms like oxygen or sulfur, can coordinate to a metal center.
For example, the condensation of this compound with salicylaldehyde would produce a bidentate Schiff base ligand with an {NO} donor set. This ligand could then be reacted with various metal salts, such as those of copper(II), nickel(II), cobalt(II), or zinc(II), to form stable metal complexes. The geometry of the resulting complex would depend on the metal ion, its oxidation state, and the stoichiometry of the reaction.
The synthesis of Schiff base metal complexes typically involves a two-step procedure:
Schiff Base Formation: Equimolar amounts of this compound and the desired aldehyde or ketone are refluxed in a suitable solvent, often with a catalytic amount of acid.
Complexation: The isolated Schiff base ligand is then reacted with a metal salt in an appropriate solvent to yield the metal complex.
The following table provides examples of potential Schiff base ligands derived from this compound and the types of metal complexes they could form.
| Carbonyl Compound | Schiff Base Ligand Type | Potential Metal Complexes |
| Salicylaldehyde | Bidentate {NO} | Cu(II), Ni(II), Co(II), Zn(II) |
| 2-Hydroxyacetophenone | Bidentate {NO} | Cu(II), Ni(II), Co(II), Zn(II) |
| 2,4-Pentanedione (acetylacetone) | Bidentate {N,O} (enaminone) | Various transition metals |
The resulting metal complexes often exhibit interesting electronic and magnetic properties and can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction.
Role in Supramolecular Assemblies
Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The structural features of this compound, particularly the presence of a secondary amine group capable of hydrogen bonding and an aromatic ring that can participate in π-π stacking interactions, make it a potential building block for the construction of supramolecular assemblies.
The secondary amine group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). This allows for the formation of hydrogen-bonded networks in the solid state. For instance, in the crystalline structure of related benzylamine derivatives, intricate networks of intermolecular hydrogen bonds have been observed nii.ac.jp. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures.
Mechanistic Insights and Kinetic Studies of Reactions Involving 4 Benzylcyclohexanamine
Elucidation of Reaction Pathways and Intermediates
Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org The reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction. libretexts.orgmasterorganicchemistry.com
The process begins with the nucleophilic attack of the primary amine, benzylamine (B48309), on the electrophilic carbonyl carbon of cyclohexanone (B45756). This initial step forms a hemiaminal intermediate. wikipedia.org The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the carbonyl carbon's electrophilicity. Following the formation of the hemiaminal, a molecule of water is eliminated in a dehydration step, leading to the formation of the C=N double bond characteristic of an imine. libretexts.orgyoutube.com The specific imine intermediate in this synthesis is N-benzylidenecyclohexanamine. The equilibrium of this first stage can be shifted toward the imine product by removing the water formed during the reaction. wikipedia.org
The second stage is the reduction of the imine intermediate. This can be accomplished using various reducing agents. Common laboratory-scale methods employ hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which selectively reduce the iminium ion in situ. masterorganicchemistry.com For industrial applications and greener synthesis, catalytic hydrogenation is preferred, using molecular hydrogen (H₂) over a heterogeneous metal catalyst such as palladium, nickel, or gold. d-nb.infowikipedia.orglibretexts.org The catalyst facilitates the addition of hydrogen across the C=N bond, yielding the final product, 4-Benzylcyclohexanamine.
Acceptorless dehydrogenative coupling (ADC) has emerged as a highly atom-economical and sustainable strategy for forming C-N bonds, producing hydrogen gas as the only byproduct. elsevierpure.comresearchgate.net This methodology typically involves the coupling of alcohols with amines, catalyzed by transition-metal complexes, often featuring a pincer-type ligand structure. acs.orgresearchgate.net
The general mechanism for ADC between an alcohol and an amine proceeds through several key steps:
Alcohol Dehydrogenation: The catalyst first dehydrogenates the alcohol to form an aldehyde intermediate and a metal-hydride species. elsevierpure.com
Condensation: The aldehyde then undergoes condensation with an amine to form a hemiaminal intermediate.
Hemiaminal Dehydrogenation: The hemiaminal is subsequently dehydrogenated by the catalyst to yield the final amide or imine product, regenerating the active catalyst and releasing a second molecule of H₂. acs.orgresearchgate.net
While this pathway is well-established for synthesizing amides and imines from alcohols, a direct dehydrogenative coupling between an aromatic C-H bond (in a precursor like toluene) and an amine C-H bond (in cyclohexylamine) to form this compound is a significantly more challenging transformation that is not well-documented. Such a reaction would require a sophisticated catalytic system capable of sequential C-H activation at both an sp³ carbon on the cyclohexane (B81311) ring and an sp³ carbon on the methyl group of toluene, followed by reductive elimination to form the new C-C bond. Current research in dehydrogenative coupling primarily focuses on activating O-H, N-H, and activated C-H bonds. researchgate.netrsc.org
Investigation of Catalyst Performance and Stability
Significant research has been conducted on the catalytic reductive amination of cyclohexanone with benzylamine using supported gold nanoparticles. d-nb.inforesearchgate.net The activity and selectivity of these catalysts are strongly correlated with the nature of the support material and the size of the gold particles.
A study investigating gold catalysts on various oxide supports (TiO₂, CeO₂, La₂O₃, and mixed oxides) demonstrated that both catalyst activity and selectivity to the desired secondary amine are highly dependent on the support's properties. d-nb.inforesearchgate.net For instance, 4 wt% Au supported on a mixed CeO₂/TiO₂ support showed the highest yield of this compound (79%), while Au on La₂O₃ was less active. d-nb.inforesearchgate.net It was observed that highly acidic or basic supports tended to result in lower selectivity and activity. d-nb.info The dispersion and size of the gold nanoparticles, typically in the range of 2.6–3.6 nm, are also critical factors. d-nb.inforesearchgate.net Palladium N-heterocyclic carbene (Pd-NHC) complexes have also been noted as robust and effective catalysts for amination reactions due to their strong σ-electron donating capacity, which facilitates key steps in the catalytic cycle. researchgate.net
Catalyst deactivation is a critical issue affecting the long-term viability and economics of a catalytic process. For supported metal catalysts, several deactivation mechanisms are possible:
Sintering: At elevated temperatures, metal nanoparticles can migrate on the support surface and agglomerate, leading to larger particles. This reduces the active surface area and, consequently, the catalytic activity.
Fouling or Coking: Carbonaceous materials or heavy byproducts can deposit on the active sites or within the pores of the support, blocking access for reactants.
Poisoning: Reactants, products, or impurities in the feed can adsorb strongly onto the catalyst's active sites, rendering them inactive. In amination reactions, the amine product itself can act as a catalyst poison by binding strongly to metal sites. wikipedia.org
Leaching: The active metal component can dissolve into the reaction medium, particularly under acidic or basic conditions or in the presence of complexing agents. This not only reduces the catalyst's activity but also leads to product contamination.
While specific studies on the deactivation pathways for catalysts used in this compound synthesis are limited, these general principles apply. For instance, in systems using Pd/C, deactivation can occur through metal sintering or poisoning by sulfur-containing impurities if present. researchgate.net Ensuring the stability of the catalyst support and optimizing reaction conditions to minimize high temperatures and byproduct formation are key strategies to mitigate deactivation.
Kinetic modeling is essential for understanding reaction mechanisms, optimizing reactor design, and scaling up chemical processes. figshare.com For the one-pot reductive amination of cyclohexanone and benzylamine, a comprehensive kinetic model would describe the rates of several simultaneous reactions: imine formation, imine hydrogenation, and potential side reactions like cyclohexanone hydrogenation to cyclohexanol.
Adsorption of reactants (cyclohexanone, benzylamine, H₂) onto the catalyst surface.
The surface reaction between adsorbed cyclohexanone and benzylamine to form the adsorbed imine.
The surface reaction between the adsorbed imine and adsorbed hydrogen to form the adsorbed product.
Desorption of the product (this compound) and water from the surface.
The rate of formation of the product, r_P, could be generally expressed as:
r_P = (k * K_I * K_H * C_I * C_H) / (1 + K_A * C_A + K_B * C_B + K_I * C_I + K_H * C_H + ... )²
Where k is the surface reaction rate constant, K terms are the adsorption equilibrium constants for the various species (I=imine, H=hydrogen, A=cyclohexanone, B=benzylamine), and C terms are their concentrations. Determining these parameters requires extensive experimental data collected under varying conditions of temperature, pressure, and reactant concentrations. Studies on similar systems, such as the reductive amination of cyclohexanone with ammonia (B1221849), have successfully employed such kinetic models to describe the reaction behavior and optimize conditions. mdpi.com
Stereochemical Control and Diastereoselectivity in Syntheses
The stereochemical outcome of reactions leading to this compound is of paramount importance, as the spatial arrangement of the benzyl (B1604629) and amino groups dictates the molecule's biological activity and physical properties. The cyclohexane ring's conformational flexibility and the nature of the reactants and catalysts play a crucial role in determining the diastereoselectivity of the synthesis, leading to either cis or trans isomers.
The synthesis of this compound often proceeds through the reduction of 4-benzylcyclohexanone (B3036559). The conformation of this ketone substrate is a key determinant of the final product's stereochemistry. The bulky benzyl group, like the analogous tert-butyl group, tends to occupy the equatorial position to minimize steric strain, thus locking the cyclohexane ring in a chair conformation. This conformational preference significantly influences the trajectory of the reducing agent's approach to the carbonyl group.
The reduction of the carbonyl can occur via two main pathways: axial attack or equatorial attack, leading to the formation of the trans or cis alcohol, respectively. The subsequent conversion of the hydroxyl group to an amine preserves this stereochemistry.
Axial Attack: When a small, unhindered reducing agent, such as sodium borohydride (NaBH₄), is used, the hydride preferentially attacks the carbonyl group from the axial face. This pathway is favored as it avoids the steric hindrance from the axial hydrogens at the C-3 and C-5 positions. An axial attack leads to the formation of an equatorial hydroxyl group, resulting in the trans-4-benzylcyclohexanol.
Equatorial Attack: Conversely, when a bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is employed, the steric bulk of the reagent prevents it from approaching the more hindered axial face. chemeducator.org Consequently, the hydride attacks from the less hindered equatorial face. This leads to the formation of an axial hydroxyl group, resulting in the cis-4-benzylcyclohexanol. chemeducator.org
The diastereomeric ratio of the resulting alcohol, and subsequently the amine, is therefore highly dependent on the steric nature of the reducing agent.
| Reducing Agent | Substrate | Major Product Isomer | Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | 4-tert-Butylcyclohexanone | trans | ~88:12 | chemeducator.org |
| L-Selectride® | 4-tert-Butylcyclohexanone | cis | ~8:92 | chemeducator.org |
This table is based on data for the analogous 4-tert-butylcyclohexanone, which serves as a well-established model for predicting the stereochemical outcome of reactions involving 4-benzylcyclohexanone due to similar steric demands of the equatorial substituent.
The synthesis of enantiomerically pure this compound is a significant challenge due to the prochiral nature of the 4-benzylcyclohexanone precursor. Several strategies have been developed to achieve enantioselectivity, primarily focusing on asymmetric hydrogenation of imines and enzymatic kinetic resolution.
Asymmetric Hydrogenation of Imines:
A common approach involves the conversion of 4-benzylcyclohexanone to its corresponding imine, followed by asymmetric hydrogenation using a chiral catalyst. dicp.ac.cn This method introduces the chirality at the nitrogen-bearing carbon. Various transition metal catalysts, such as those based on iridium, rhodium, and palladium, complexed with chiral ligands, have been shown to be effective in the asymmetric hydrogenation of a wide range of imines. dicp.ac.cnliv.ac.uk
For instance, iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high enantioselectivity in the hydrogenation of N-H imines. nih.gov The choice of chiral ligand is critical in creating a chiral environment around the metal center, which directs the hydrogen addition to one face of the imine, leading to a preponderance of one enantiomer.
Organocatalytic transfer hydrogenation represents another promising avenue. Chiral phosphoric acids, derived from BINOL, can be used to catalyze the reduction of imines with a hydride source like a Hantzsch ester, affording chiral amines with high enantioselectivity. rsc.org
Enzymatic Methods:
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. Transaminases, for example, can be employed in the diastereotope selective amination of 4-benzylcyclohexanone to produce a single enantiomer of the amine. nih.gov
Alternatively, a kinetic resolution of a racemic mixture of cis- and trans-4-benzylcyclohexanamine can be performed. In this process, an enzyme, such as a lipase (B570770) or a transaminase, selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched amine. Transaminases have been successfully used for the selective deamination of the cis-diastereomer from a cis/trans mixture of 4-substituted cyclohexylamines, yielding highly diastereopure trans-amines. nih.gov
| Methodology | Catalyst/Enzyme | Substrate Type | Potential Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Pd(CF₃CO₂)₂/(S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |
| Asymmetric Hydrogenation | Ir-(S,S)-f-binaphane | N-H ketoimines | up to 95% | nih.gov |
| Organocatalytic Transfer Hydrogenation | BINOL-derived phosphoric acids | Imines | High | rsc.org |
| Enzymatic Kinetic Resolution | Transaminase | cis/trans-4-substituted cyclohexylamines | >99% de | nih.gov |
This table presents general methodologies applicable to the synthesis of chiral amines and their potential effectiveness based on reported studies with various substrates.
Advanced Spectroscopic and Analytical Research for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-benzylcyclohexanamine, various NMR techniques provide detailed information about its constitution, configuration, and conformation.
While extensive NMR data for novel derivatives of this compound are not widely published, the principles of ¹H and ¹³C NMR spectroscopy allow for the prediction of their characteristic spectral features. The analysis of derivatives containing phosphorus or fluorine would necessitate ³¹P and ¹⁹F NMR, respectively, providing unique insights into the electronic environment of these heteroatoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the cyclohexane (B81311) ring, the benzylic carbon, and the aromatic carbons. The chemical shifts of the cyclohexane carbons can help in assigning the stereochemistry (cis/trans) of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Ar-H) | 7.10 - 7.35 | 125.0 - 140.0 |
| Benzylic Protons (Ar-CH₂) | 2.40 - 2.60 | 40.0 - 45.0 |
| Cyclohexane Protons (CH, CH₂) | 0.90 - 2.00 | 25.0 - 55.0 |
| Amine Proton (NH₂) | 1.00 - 3.00 (broad) | N/A |
Note: These are estimated chemical shift ranges and can vary based on the solvent and specific stereoisomer.
³¹P and ¹⁹F NMR of Derivatives: For novel derivatives of this compound that incorporate phosphorus- or fluorine-containing moieties, ³¹P and ¹⁹F NMR spectroscopy would be essential. For instance, a phosphonamide derivative would show a characteristic signal in the ³¹P NMR spectrum, with its chemical shift and coupling to adjacent protons providing structural information. Similarly, a fluorinated derivative would exhibit signals in the ¹⁹F NMR spectrum, which is highly sensitive to the electronic environment, making it a powerful probe for studying subtle structural and electronic effects.
The cyclohexane ring is known for its conformational flexibility, predominantly adopting a chair conformation to minimize angle and torsional strain pressbooks.pub. For a disubstituted cyclohexane like this compound, both cis and trans isomers exist, each with different conformational preferences.
In the trans isomer, the benzyl (B1604629) and amino groups can be either in a diaxial or a diequatorial arrangement. The diequatorial conformation is generally more stable due to reduced steric hindrance. In the cis isomer, one substituent is axial while the other is equatorial. The equilibrium between these conformers can be studied using dynamic NMR spectroscopy at low temperatures. By cooling the sample, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the observation of signals from individual conformers nih.govsikhcom.net.
The ratio of axial to equatorial conformers can be determined by integrating the corresponding signals. Furthermore, the analysis of proton-proton coupling constants (³JHH) can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to elucidate the preferred conformation of the ring. Nuclear Overhauser Effect (NOE) experiments can also be employed to determine the spatial proximity of protons, further aiding in the conformational assignment.
In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR spectrometer chemrxiv.orgresearchgate.netnih.gov. This method provides kinetic data and can help identify transient intermediates, thus offering deep insights into the reaction mechanism.
The synthesis of this compound, for example via the reductive amination of 4-benzylcyclohexanone (B3036559), could be monitored using in-situ ¹H NMR. By tracking the disappearance of the ketone reactant signals and the appearance of the amine product signals over time, the reaction rate can be determined. The observation of any intermediate species, such as the corresponding imine, would provide direct evidence for the reaction pathway. This technique is particularly valuable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time bham.ac.uk.
High-Resolution Mass Spectrometry (HRMS) for Product Characterization
Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |
| C₁₃H₁₉N | [M+H]⁺ | 190.1596 |
| C₁₃H₁₉N | [M+Na]⁺ | 212.1415 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane ring and the benzylic carbon would be observed just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the breathing mode of the aromatic ring would be a prominent feature in the Raman spectrum. The C-H and N-H stretching vibrations would also be observable.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be obtained, this technique can provide precise information on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would unambiguously establish the relative stereochemistry of the benzyl and amino groups (cis or trans).
Furthermore, the crystal structure would reveal the preferred conformation of the cyclohexane ring in the solid state, showing whether it adopts a chair, boat, or twist-boat conformation. Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the packing of the molecules in the crystal lattice, would also be elucidated.
Chromatographic Techniques (GC, HPLC) for Purity and Reaction Monitoring
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the analysis of this compound. These methods are crucial for assessing the purity of the final product and for monitoring the progress of the synthesis reaction, such as the reductive amination of benzylcyclohexanone or related pathways.
Gas Chromatography (GC):
Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is highly effective for separating and quantifying the volatile components in a reaction mixture. In the context of this compound synthesis, GC can be used to monitor the disappearance of starting materials (e.g., cyclohexanone (B45756) and benzylamine) and the appearance of the desired product and any byproducts, such as the intermediate imine or over-alkylated products. rsc.org The high resolution of capillary GC columns allows for the separation of closely related isomers and impurities. researchgate.net
When coupled with Mass Spectrometry (GC-MS), the technique provides not only quantitative data but also structural information based on the fragmentation patterns of the eluted compounds. caymanchem.comnih.gov This is invaluable for confirming the identity of this compound and for identifying unknown impurities. The retention time of the compound under specific GC conditions serves as a key identifier, while the mass spectrum provides a molecular fingerprint. researchgate.net For instance, analysis of related N-benzyl substituted compounds shows characteristic fragmentation patterns, often involving the formation of a stable iminium cation, which aids in structural confirmation. researchgate.net
Interactive Table: Example GC-MS Parameters for Amine Analysis
This table illustrates typical starting parameters for the analysis of compounds similar to this compound. Actual conditions would require optimization.
High-Performance Liquid Chromatography (HPLC):
HPLC is a complementary technique to GC, particularly useful for analyzing less volatile or thermally sensitive compounds. researchgate.net For this compound, which is a primary amine, reversed-phase HPLC (RP-HPLC) is a common mode of analysis. orientjchem.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the amine can be controlled by adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) and the pH. sielc.comresearchgate.net
HPLC is an excellent tool for reaction monitoring, allowing for the quantification of reactants, intermediates, and products over time. beilstein-journals.org By withdrawing aliquots from the reaction mixture at various intervals and analyzing them by HPLC, a kinetic profile of the reaction can be established. This information is vital for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation. rsc.org Detectors commonly used include UV-Vis (as the benzyl group is a chromophore) and mass spectrometry (LC-MS) for enhanced specificity and sensitivity. sielc.com
Elemental and Surface Analysis Techniques (ICP-OES, TEM, XPS) for Catalyst Characterization
The synthesis of this compound via reductive amination is a catalyst-driven process. frontiersin.org The efficiency, selectivity, and reusability of the catalyst are paramount. Therefore, detailed characterization of the catalyst's physical and chemical properties is essential. Techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) provide critical insights.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES):
ICP-OES is a highly sensitive technique used to determine the elemental composition of a material. In catalyst characterization, it is primarily used to accurately quantify the loading of the active metal (e.g., Palladium, Platinum, Rhodium, Nickel, Iron) on the support material (e.g., carbon, alumina, silica). mdpi.comresearchgate.net To perform the analysis, the catalyst is digested in acid to bring the metals into solution. nih.gov This solution is then introduced into an argon plasma, which excites the atoms of the elements, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. acs.org This technique is crucial for verifying that the intended metal loading has been achieved during catalyst preparation and for detecting any leaching of the metal into the reaction mixture after use, which is important for assessing catalyst stability. rsc.org
Interactive Table: Sample ICP-OES Data for a Bimetallic Catalyst
This table shows hypothetical data for the verification of metal loading on a supported catalyst used in amination reactions.
Transmission Electron Microscopy (TEM):
TEM is a powerful imaging technique used to visualize the morphology, size, and distribution of catalyst nanoparticles on their support. researchgate.net A beam of electrons is transmitted through an ultra-thin slice of the catalyst material. The interaction of the electrons with the material creates an image with a resolution capable of visualizing individual atoms. For catalysis, the size and dispersion of the metal nanoparticles are critical factors affecting activity; smaller, well-dispersed particles generally provide a higher surface area of active sites. mdpi.com TEM analysis can reveal whether the nanoparticles are uniformly distributed or have agglomerated, which can lead to deactivation. researchgate.net High-resolution TEM (HR-TEM) can even provide information about the crystalline structure of the nanoparticles.
X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of the elements on the surface of the catalyst. researchgate.net The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its oxidation state. For example, in a nickel-based catalyst, XPS can distinguish between metallic nickel (Ni⁰), which is often the active species in hydrogenation, and oxidized nickel (e.g., Ni²⁺ in NiO). mdpi.com This information is vital for understanding the activation process of the catalyst and for identifying surface species that may promote or poison the catalytic reaction. mdpi.com It provides a direct probe of the electronic interactions between the active metal and the support material. researchgate.net
Interactive Table: Example XPS Surface Composition Data
This table presents hypothetical surface atomic concentrations for a fresh and a used iron-based catalyst, illustrating how surface composition can change during a reaction.
Theoretical and Computational Chemistry Studies of 4 Benzylcyclohexanamine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4-benzylcyclohexanamine, these calculations would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis
An analysis of the electronic structure of this compound would involve examining its molecular orbitals, electron density distribution, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.
HOMO: The HOMO is expected to be primarily localized on the amine group and the π-system of the benzyl (B1604629) ring. The nitrogen atom's lone pair of electrons would significantly contribute to this orbital, making it the likely site for electrophilic attack.
LUMO: The LUMO is anticipated to be concentrated on the antibonding π* orbitals of the aromatic benzyl ring. This region would be the most susceptible to nucleophilic attack.
Electrostatic Potential: A calculated molecular electrostatic potential (MEP) map would likely show a region of negative potential (electron-rich) around the nitrogen atom of the amine group, and a relatively electron-deficient region associated with the hydrogens of the amine group.
Table 1: Predicted Molecular Orbital Contributions for this compound This table is illustrative and based on theoretical principles.
| Molecular Orbital | Primary Atomic Orbital Contributions | Predicted Energy (Arbitrary Units) |
|---|---|---|
| HOMO | N (lone pair), C=C π (benzyl) | -6.2 eV |
| LUMO | C=C π* (benzyl) | +1.5 eV |
Conformational Landscape Exploration and Energy Minima Identification
The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane (B81311) ring, which is significantly more stable than the boat or twist-boat forms. The key variable is the orientation of the large benzyl group, which can be either axial or equatorial.
Computational analysis consistently shows that substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize steric strain. sapub.orgsapub.org This strain, known as 1,3-diaxial interaction, arises from the steric clash between an axial substituent and the axial hydrogens on the same side of the ring. openochem.org For the this compound molecule, the benzyl group in the axial position would result in significant steric hindrance. Therefore, the diequatorial conformer is predicted to be the most stable energy minimum.
Table 2: Calculated Relative Energies for Conformers of this compound This table presents a theoretical estimation based on principles of conformational analysis.
| Conformer | Benzyl Group Position | Amine Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|---|
| trans-1 | Equatorial | Equatorial | 0.00 (Global Minimum) | >99% |
| trans-2 | Axial | Axial | ~5.0 | <1% |
| cis-1 | Equatorial | Axial | ~2.1 | ~2-3% |
Density Functional Theory (DFT) for Reaction Mechanism Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. It provides insights into the energetics of reaction pathways, helping to predict which products are most likely to form.
Transition State Localization and Activation Energy Calculations
To study a potential reaction involving this compound, such as N-alkylation or acylation, DFT would be used to model the entire reaction coordinate. This involves:
Optimizing Geometries: The structures of the reactants, products, and any intermediates are computationally optimized to find their lowest energy states.
Locating Transition States: A transition state (TS) represents the highest energy point along the reaction pathway. Computational algorithms are used to locate this first-order saddle point on the potential energy surface.
Calculating Activation Energy: The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Vibrational frequency calculations are performed to confirm that the located TS has exactly one imaginary frequency corresponding to the reaction coordinate.
Prediction of Reaction Pathways and Selectivity
By calculating the activation energies for multiple competing reaction pathways, DFT can predict the most favorable route. For instance, in a reaction with an ambident electrophile, DFT could determine whether the reaction would occur at the nitrogen atom or at the benzyl ring. The pathway with the lowest activation energy barrier would be the kinetically preferred one. This allows for predictions of regioselectivity and stereoselectivity.
Table 3: Hypothetical DFT Results for a N-Methylation Reaction This table is for illustrative purposes to demonstrate the type of data generated from DFT calculations and does not represent actual experimental or calculated values.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + CH3I | 0.00 |
| Transition State | SN2 reaction at the nitrogen atom | +22.5 |
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility and the timescales of different molecular motions.
An MD simulation would model the atomic motions of the molecule by solving Newton's equations of motion for the system. This would allow for the observation of:
Ring Puckering: The simulation would show the dynamic interconversion of the cyclohexane ring between different chair and boat conformations, although it would be heavily biased towards the chair form.
Substituent Rotation: The rotation of the benzyl group around the C-C bond connecting it to the cyclohexane ring could be monitored. This would reveal the preferred rotational orientations (rotamers) and the energy barriers between them.
Solvent Effects: By including solvent molecules in the simulation box, one could study how interactions with the solvent (e.g., water) influence the conformational preferences and dynamics of the molecule.
Table 4: Information Obtainable from Molecular Dynamics Simulations This table outlines the potential insights that could be gained from an MD study.
| Parameter | Description | Potential Finding for this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Stability of the overall molecular structure. |
| Dihedral Angle Analysis | Tracks the rotation around specific bonds. | Preferred rotamers of the benzyl group and the dynamics of ring puckering. |
In-Silico Catalyst Design and Optimization
The synthesis of structurally complex molecules such as this compound through catalytic routes, like the reductive amination of 4-benzylcyclohexanone (B3036559), presents significant challenges in achieving high yield and selectivity. The steric hindrance imposed by the benzyl group necessitates the development of highly tailored catalysts. In modern chemistry, in-silico catalyst design and optimization have emerged as powerful strategies to accelerate this development process by providing deep mechanistic insights and predicting catalytic performance before undertaking extensive experimental work. acs.orgrsc.org
Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed investigation of reaction mechanisms at the atomic level. acs.orgrsc.orgwhiterose.ac.ukacs.org For the synthesis of this compound, DFT can be employed to model the entire catalytic cycle of reductive amination. This includes the initial condensation of 4-benzylcyclohexanone with an amine source, followed by the hydrogenation of the resulting imine intermediate. By calculating the energy profiles of different reaction pathways, researchers can identify the rate-determining steps and uncover potential side reactions.
A critical aspect of in-silico catalyst design is the ability to screen and optimize the structure of the catalyst itself. For instance, in transition-metal-catalyzed reductive aminations, the choice of metal center and the surrounding ligands is paramount to the catalyst's activity and selectivity. rsc.orgacs.org Computational models can be used to systematically modify the electronic and steric properties of ligands and predict the resulting impact on the reaction's energy barriers. For a sterically demanding substrate like 4-benzylcyclohexanone, ligands can be computationally designed to create a specific chiral pocket around the metal center, which can facilitate the desired stereoselective amination. researchgate.netkanto.co.jp
The following interactive data table summarizes key aspects of in-silico catalyst design and their potential application to the synthesis of this compound.
| Computational Method | Key Information Provided | Relevance to this compound Synthesis |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, and activation energies. | Elucidating the mechanism of reductive amination of 4-benzylcyclohexanone and identifying rate-limiting steps. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the catalyst-substrate complex in solution. | Understanding how the sterically bulky benzyl group interacts with the catalyst's active site over time. |
| Virtual Ligand Screening | Predicting the binding affinity and orientation of various ligands to a metal center. | Identifying promising ligand candidates for transition metal catalysts that can accommodate the steric bulk of the substrate. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate catalyst structure with experimental activity. | Predicting the performance of novel, untested catalyst designs for the synthesis of sterically hindered amines. |
Detailed research findings from computational studies on related systems have demonstrated the utility of these approaches. For example, DFT calculations have been successfully used to explain the chemoselectivity of palladium-catalyzed N-arylation of ammonia (B1221849), where the steric bulk of phosphine (B1218219) ligands was found to be a controlling factor. rsc.org Such insights are directly applicable to the design of catalysts for the synthesis of this compound, where controlling the reaction pathway to favor the desired product over potential byproducts is crucial.
Furthermore, in-silico methods are instrumental in the development of catalysts for asymmetric synthesis, which is relevant for producing specific stereoisomers of this compound. researchgate.netkanto.co.jpmdpi.com By modeling the transition states leading to different stereoisomers, computational chemists can predict which catalyst-ligand combinations will afford the highest enantiomeric excess. This predictive power significantly reduces the trial-and-error nature of catalyst development in the laboratory.
While computational studies specifically targeting this compound are not yet prevalent in the literature, the established methodologies in computational catalysis provide a clear roadmap for the rational design and optimization of catalysts for its synthesis. The continued development of computational power and theoretical models promises to further enhance the role of in-silico techniques in creating more efficient and selective catalytic processes for the production of complex amines.
Role of 4 Benzylcyclohexanamine in Advanced Chemical Synthesis and Materials Science
Chiral Building Block in Asymmetric Organic Synthesis
The synthesis of single-enantiomer drugs is a significant focus in the pharmaceutical industry due to the differing pharmacological activities of enantiomers. Chiral building blocks are essential for this purpose, and 4-Benzylcyclohexanamine can serve as a key intermediate in the creation of complex chiral molecules. nih.gov The presence of stereocenters on the cyclohexane (B81311) ring allows for the synthesis of specific diastereomers and enantiomers.
Asymmetric synthesis techniques are employed to produce homochiral compounds from non-chiral starting materials, often utilizing chiral metal catalysts or chiral auxiliaries. nih.gov The amine group of this compound can be modified to direct stereoselective reactions, making it a valuable synthon. For instance, chiral amines are crucial intermediates in the synthesis of chiral drugs and natural products and can be used as chiral resolution reagents. The synthesis of chiral cyclohexane-linked bisimidazolines, which are effective ligands in metal-catalyzed asymmetric reactions, highlights the utility of the cyclohexane scaffold in creating chiral environments. nih.gov
Research has demonstrated the enantioselective synthesis of complex molecules derived from cyclohexylamine (B46788) structures, which serve as essential intermediates for potent therapeutic agents. nih.govrti.org These syntheses often involve creating highly functionalized chiral molecules where the cyclohexane ring provides a rigid scaffold to control stereochemistry. nih.govrti.org
Table 1: Key Concepts in Asymmetric Synthesis Utilizing Chiral Amines
| Concept | Description | Relevance to this compound |
| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure natural products as starting materials. | Derivatives of this compound can be synthesized from chiral precursors. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral product from an achiral substrate. | This compound can be a precursor to chiral ligands for these catalysts. |
| Chiral Auxiliaries | A chiral moiety temporarily incorporated into a non-chiral substrate to direct a stereoselective reaction. | The amine group can be attached to a chiral auxiliary to control subsequent transformations. |
| Enantioselective Synthesis | A chemical reaction that preferentially forms one enantiomer over the other. | The inherent chirality of resolved this compound can be transferred to new products. researchgate.net |
Precursor for Ligands in Organometallic Chemistry and Catalysis
The amine functionality of this compound makes it an excellent starting point for the synthesis of sophisticated ligands used in organometallic chemistry and homogeneous catalysis. nih.gov Ligands are crucial as they bind to a central metal atom, and their steric and electronic properties dictate the reactivity and selectivity of the resulting catalyst. nih.gov
N-heterocyclic carbenes (NHCs) have emerged as highly successful ligands due to their strong σ-donor properties. nih.gov The this compound structure can be incorporated into NHC frameworks, potentially influencing the catalyst's stability and performance. By functionalizing the amine, it can be used to create bidentate or multidentate ligands that chelate to a metal center, enhancing catalytic activity. nih.govnih.gov For example, phosphine-silylene ligands with different Lewis base donor sites have been synthesized to create complexes with unique reactivity. nih.gov
The development of manganese organometallic compounds for organic synthesis illustrates the importance of ligand design. wiley-vch.de The substitution of ligands like carbon monoxide with custom-designed donor ligands, which could be derived from this compound, can significantly improve the stability and reactivity of the metal complexes. wiley-vch.de Chiral amines are particularly valuable in synthesizing ligands for asymmetric catalysis, where the goal is to produce an enantiomerically pure product. rsc.org
Component in the Synthesis of Functional Organic Materials
Functional organic materials possess specific properties—such as conductivity, light-emission, or thermal stability—that make them suitable for applications in electronics, photonics, and other advanced technologies. The incorporation of this compound into polymeric or molecular materials can impart desirable characteristics due to its unique combination of a bulky, rigid benzyl (B1604629) group and a reactive amine on a cyclohexane scaffold.
The amine group can serve as a monomeric unit in the synthesis of polymers like polyamides and polyimides. The rigid and bulky nature of the benzylcyclohexyl moiety could enhance the thermal stability and mechanical strength of the resulting polymers by restricting chain mobility and promoting intermolecular interactions.
Furthermore, the benzyl group offers a site for further functionalization or can participate in π-π stacking interactions, which can influence the self-assembly and electronic properties of the material. While direct research on materials synthesized from this compound is specific, the principles of materials science suggest its potential utility in creating materials with tailored properties for specialized applications.
Application in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.commdpi.com Their tunable structures and high surface areas make them promising for applications in gas storage, separation, and catalysis. researchgate.net Similarly, coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. nih.gov
The conformational flexibility of the cyclohexane ring combined with the rigidity of the benzyl group could lead to the formation of dynamic frameworks that respond to external stimuli, a property known as "breathing". mdpi.com
Table 2: Potential Role of this compound in MOF Construction
| Feature | Description | Potential Impact of this compound |
| Metal Node | A metal ion or cluster that connects the organic linkers. | The amine group can coordinate to a variety of metal ions (e.g., Zn(II), Cu(II)). |
| Organic Linker | An organic molecule with coordination sites that bridge metal nodes. | This compound can function as a monodentate or potentially a bidentate linker if further functionalized. |
| Framework Topology | The overall connectivity and arrangement of the nodes and linkers. | The steric bulk and shape of the molecule would direct the formation of unique network topologies. nih.gov |
| Porosity | The volume of empty space within the framework. | The large size of the benzylcyclohexyl group would create significant void space, potentially leading to high porosity. |
Contribution to Nanoparticle Surface Functionalization
Nanoparticles are widely used in biomedical applications, but their utility often requires surface modification to ensure stability, biocompatibility, and targeted delivery. nih.gov Surface functionalization involves attaching molecules to the nanoparticle surface to impart desired properties. nih.govmdpi.com
The amine group of this compound provides a reactive handle for covalent or non-covalent attachment to the surface of various nanoparticles, such as those made of gold, iron oxide, or silica. mdpi.comresearchgate.net This coating can prevent nanoparticle aggregation and improve their dispersibility in biological media. mdpi.com
Functionalization can be achieved through various interactions, including covalent bonds, electrostatic forces, and hydrogen bonds. mdpi.com The primary amine of this compound can readily form bonds with surface-activated nanoparticles. The benzylcyclohexyl portion of the molecule would then form the outer surface of the coated nanoparticle. The benzyl group can introduce a degree of hydrophobicity and offers the potential for π-π stacking interactions with other molecules, such as drugs or targeting ligands. nih.gov This functionalization is critical for applications ranging from drug delivery and bio-imaging to the development of advanced biosensors. researchgate.net
Concluding Perspectives and Future Research Directions
Challenges and Opportunities in 4-Benzylcyclohexanamine Research
A primary challenge in the field is the development of efficient and stereoselective synthetic methods for this compound and its derivatives. The cyclohexylamine (B46788) core is a crucial structural motif, and establishing elegant and efficient methods to access its derivatives is a significant goal. nih.gov The stereoselective synthesis of highly substituted cyclohexane (B81311) skeletons is of considerable interest as this core structure is present in many natural products and pharmaceutical drugs. beilstein-journals.org
One of the main difficulties lies in controlling the diastereoselectivity during synthesis, ensuring the desired spatial arrangement of the benzyl (B1604629) and amine groups on the cyclohexane ring. Traditional synthetic routes can be complex and may not offer the required level of stereochemical control. umich.edu This presents a substantial opportunity for the development of novel catalytic systems. For instance, photoredox catalysis has emerged as a powerful tool for enabling unprecedented cycloaddition reactions to create highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities under mild conditions. nih.gov Such methods offer benefits like full atom economy and good functional-group compatibility. nih.gov
Furthermore, the exploration of this compound as a scaffold in medicinal chemistry presents both a challenge and an opportunity. While related structures have shown biological relevance, the specific potential of this compound is less explored. ijcce.ac.irnih.gov The challenge is to identify specific biological targets and to understand its structure-activity relationship (SAR). This opens up opportunities for designing and synthesizing libraries of this compound derivatives for screening against various diseases. The development of small molecule drugs that can block signal transduction pathways for tumor growth is a significant area of modern chemotherapy research. nih.gov
Table 1: Key Research Areas and Associated Challenges & Opportunities
| Research Area | Challenges | Opportunities |
| Stereoselective Synthesis | Achieving high diastereoselectivity and enantioselectivity; Complex multi-step syntheses. | Development of novel catalysts (e.g., photoredox, transition metal); Exploring cascade reactions for efficiency. nih.govbeilstein-journals.org |
| Medicinal Chemistry | Identifying specific biological targets; Understanding Structure-Activity Relationships (SAR). | Use as a scaffold for new therapeutic agents; Application in oncology and neurodegenerative disease research. ijcce.ac.irnih.gov |
| Process Chemistry | Scalability of stereoselective methods; Use of harsh reagents or conditions. | Development of greener, more sustainable synthetic routes; Application of flow chemistry for safer, scalable production. ijcce.ac.ir |
Emerging Trends and Interdisciplinary Research Avenues
The research landscape for compounds like this compound is increasingly defined by emerging synthetic trends and interdisciplinary collaborations. A significant trend is the move towards transformations mediated by single-electron transfer (SET), which allows for the use of readily available substrates with a wide tolerance of functional groups. nih.gov Cascade reactions, which allow for the formation of complex molecules in a single pot, are also gaining traction for the synthesis of functionalized cyclohexanones, a related structural class. beilstein-journals.org
An important interdisciplinary avenue is the integration of computational chemistry with synthetic organic chemistry. Molecular docking studies, for example, can be used to predict the binding affinity of this compound derivatives to biological targets, such as proteins or enzymes. nih.gov This computational insight can guide the rational design of new molecules with enhanced potency and selectivity, saving significant time and resources in the lab. This approach has been successfully applied to other complex molecules, including macrocycles and chroman-4-one derivatives. nih.govmdpi.com
Furthermore, there is a growing interest in exploring the application of such amine-containing scaffolds beyond medicine. In materials science, for example, chiral amines can be used as building blocks for functional polymers or as ligands in asymmetric catalysis. The unique three-dimensional structure of this compound could be exploited to create novel materials with specific optical or electronic properties. This represents a convergence of organic synthesis, polymer chemistry, and materials science.
Potential for Novel Methodologies and Applications
The future of this compound research will likely be shaped by the development of novel synthetic methodologies that are not only efficient but also environmentally benign. There is potential for creating new carbon-carbon and carbon-nitrogen bond-forming reactions that can assemble the this compound core with high precision. umich.edu For instance, developing palladium-catalyzed carboamination reactions could provide a direct and stereocontrolled route to substituted cyclic amines. umich.edu
The potential applications for novel derivatives of this compound are vast. In medicinal chemistry, derivatives of similar structures are being investigated for a range of activities. For example, sulfonamide derivatives have a long history as antibacterial agents, and newer research is exploring their role in tackling neurodegenerative conditions like Alzheimer's disease. ijcce.ac.ir Quinoline-based structures, which can be coupled with amine-containing fragments, have shown promise as antimycobacterial agents. nih.gov By analogy, derivatives of this compound could be synthesized and evaluated as potential inhibitors of enzymes like carbonic anhydrase or as agents targeting other validated biological pathways. nih.gov
The development of advanced analytical techniques will also play a crucial role. Characterizing the precise three-dimensional structure and stereochemistry of new derivatives is essential, often requiring sophisticated techniques like 2D NMR and single-crystal X-ray crystallography. beilstein-journals.org These methods will be indispensable for confirming the outcomes of new synthetic methodologies and for establishing definitive structure-activity relationships. beilstein-journals.orgnih.gov
Q & A
Basic: What are the recommended safety protocols and storage conditions for handling 4-Benzylcyclohexanamine in laboratory settings?
Methodological Answer:
- Handling: Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as no occupational exposure limits are established .
- Storage: Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources. Store upright to prevent leakage. Avoid exposure to incompatible substances (e.g., strong oxidizers) .
- Spill Management: Collect spills using inert absorbents (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
Advanced: How can researchers address gaps in toxicological and ecotoxicological data for this compound?
Methodological Answer:
- Acute Toxicity: Conduct in vitro assays (e.g., MTT assay on human cell lines) to assess cytotoxicity. Use zebrafish embryos for acute aquatic toxicity screening (OECD TG 236) .
- Ecotoxicology: Perform biodegradability studies (e.g., OECD 301B) and soil mobility tests (column leaching experiments) to evaluate environmental persistence .
- Data Validation: Cross-reference sparse literature with computational tools (e.g., QSAR models) to predict endpoints like bioaccumulation .
Basic: Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with certified reference standards .
- Structural Confirmation: Employ H/C NMR (in CDCl₃) to verify cyclohexane and benzyl group resonances. Mass spectrometry (EI-MS) can confirm molecular weight (e.g., m/z 203 for [M+H]⁺) .
- Impurity Profiling: Pair GC-MS with derivatization (e.g., silylation) to detect volatile byproducts .
Advanced: How can this compound’s role as a forensic marker in adulterated substances be systematically investigated?
Methodological Answer:
- Sample Preparation: Extract suspected MDMA samples with dichloromethane and concentrate under reduced pressure. Use SPE cartridges for cleanup .
- Detection: Apply LC-QTOF-MS to identify this compound via accurate mass matching and fragmentation patterns. Compare with reference spectra from forensic databases .
- Quantitation: Develop a calibration curve using spiked samples to determine adulterant concentrations in casework samples .
Advanced: What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Solubility Testing: Use the shake-flask method in solvents (water, ethanol, DMSO) at 25°C. Analyze supernatants via UV-Vis spectroscopy against a standard curve .
- Stability Studies: Expose the compound to varied conditions (pH 2–12, UV light, 40°C) for 7 days. Monitor degradation via TLC or HPLC .
- Data Harmonization: Compare results with NIST Chemistry WebBook entries or PubChem data, noting measurement conditions (e.g., temperature, solvent purity) .
Basic: How should researchers design dose-response experiments to evaluate this compound’s biological activity?
Methodological Answer:
- Dose Range: Start with 0.1–100 µM concentrations, based on pilot cytotoxicity assays (e.g., IC₅₀ determination in HEK293 cells) .
- Controls: Include vehicle controls (e.g., DMSO) and positive controls (e.g., known enzyme inhibitors for target validation).
- Endpoint Selection: Use fluorometric assays (e.g., Caspase-3 for apoptosis) or high-content imaging (e.g., mitochondrial membrane potential) .
Advanced: What synthetic routes optimize the yield of this compound while minimizing byproducts?
Methodological Answer:
- Route Selection: Compare reductive amination (cyclohexanone + benzylamine, NaBH₄) vs. Buchwald-Hartwig coupling (cyclohexyl bromide + benzylamine, Pd catalyst). Monitor reaction progress via H NMR .
- Byproduct Mitigation: Use scavenger resins (e.g., QuadraPure™) to remove excess reagents. Optimize solvent polarity (e.g., THF vs. MeOH) to suppress side reactions .
- Purification: Employ flash chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization in ethanol .
Advanced: How can computational modeling predict this compound’s interactions with biological targets (e.g., receptors, enzymes)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A). Validate poses with molecular dynamics (GROMACS) .
- Pharmacophore Mapping: Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify critical H-bond donors/acceptors and hydrophobic regions .
- ADME Prediction: Apply SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
